molecular formula C17H11N3O3 B2929938 8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931739-08-1

8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2929938
CAS No.: 931739-08-1
M. Wt: 305.293
InChI Key: RFMVRDAPFAOVLZ-UHFFFAOYSA-N
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Description

8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic chemical compound designed for research applications, featuring a molecular architecture that combines a coumarin backbone with a 1,2,4-oxadiazole heterocycle bearing a pyridyl substituent. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides, which can enhance drug-like properties . This core structure is known to confer a broad spectrum of biological activities, including antimicrobial and anticancer effects, by interacting with key biological targets such as enzymes and growth factors . The coumarin (2H-chromen-2-one) moiety is a fundamental building block in many biologically active molecules and material sciences . Research on structurally related compounds, such as other coumarin-oxadiazole hybrids, has demonstrated significant potential in various biological assays, suggesting this compound is a promising candidate for investigating new therapeutic pathways . The specific incorporation of a pyridin-2-yl group on the oxadiazole ring may facilitate coordination with metal ions, making it a ligand of interest in the development of coordination polymers and for studying magnetic properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential in their specific experimental systems.

Properties

IUPAC Name

8-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c1-10-5-4-6-11-9-12(17(21)22-14(10)11)16-19-15(20-23-16)13-7-2-3-8-18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMVRDAPFAOVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the chromenone intermediate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving the reaction of a hydrazide with a nitrile oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Biological Activity

8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromen-2-one core, a derivative of coumarin, which is fused with a pyridinyl-oxadiazole moiety. The unique structural characteristics of this compound suggest various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The compound's IUPAC name is 8-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one. Its synthesis typically involves multi-step organic reactions starting from the chromen-2-one core through methods such as Pechmann condensation and subsequent functionalization to introduce the pyridinyl-oxadiazole moiety.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1CondensationResorcinol, Ethyl acetoacetateFormation of chromen-2-one core
2Functionalization3-Pyridinecarboxylic acid hydrazide, Ethyl cyanoacetateFormation of pyridinyl-oxadiazole moiety

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, similar oxadiazole derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may also exhibit antibacterial activity .

Anticancer Activity

The oxadiazole scaffold is known for its anticancer potential. Research highlights that compounds with this structure can inhibit key enzymes involved in cancer cell proliferation. The mechanisms include inhibition of telomerase and other enzymes associated with tumor growth .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as kinases and proteases. This interaction may lead to modulation of cellular processes like proliferation and apoptosis.

Case Studies

Recent studies have explored the biological activity of similar compounds within the oxadiazole class:

  • Anticancer Studies : A study focused on various oxadiazole derivatives showed promising results in inhibiting cancer cell lines by targeting specific enzymes critical for cell survival and proliferation .
  • Antimicrobial Studies : Another investigation into related compounds demonstrated their efficacy against gram-positive and gram-negative bacteria, reinforcing the potential antimicrobial activity of the oxadiazole-containing structures .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Structural Features
8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (Target) C₁₇H₁₁N₃O₃ ~305.29 Pyridin-2-yl, 8-methylcoumarin Ortho-pyridine nitrogen; planar oxadiazole-coumarin scaffold
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one C₁₇H₁₁N₃O₃ 305.29 Pyridin-4-yl, 8-methylcoumarin Para-pyridine nitrogen; similar rigidity but altered electronic environment
3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one C₂₅H₂₃N₃O₄ 429.50 o-Tolyl, piperidine-carbonyl Bulky o-tolyl group; flexible piperidine linker; increased steric hindrance
3-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one C₁₉H₁₃N₅O₃ 371.34 Pyridin-4-yl, azetidine-carbonyl Compact azetidine ring; constrained geometry; potential for enhanced solubility

Key Differences and Implications

Pyridine Substituent Position (2-yl vs. 4-yl)

  • In contrast, the pyridin-4-yl analogue (C₁₇H₁₁N₃O₃) places the nitrogen para, altering the electron density of the oxadiazole ring and reducing direct hydrogen-bonding opportunities.
  • Biological Activity: Ortho-substituted pyridines often exhibit stronger binding affinities in kinase inhibitors due to spatial compatibility with ATP-binding pockets.

Heterocyclic Modifications

  • Piperidine vs. Azetidine Linkers: The piperidine-containing analogue introduces conformational flexibility and steric bulk, which may reduce membrane permeability but enhance target specificity.
  • o-Tolyl Substitution : The o-tolyl group in adds hydrophobicity and steric hindrance, which could limit solubility but improve binding to hydrophobic protein pockets.

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